molecular formula C22H19N3O5 B7686169 N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide

N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide

Cat. No.: B7686169
M. Wt: 405.4 g/mol
InChI Key: CSAZDBINGIIMFU-UHFFFAOYSA-N
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Description

N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-27-19-12-16(21-24-22(30-25-21)15-6-3-2-4-7-15)9-10-18(19)29-14-20(26)23-13-17-8-5-11-28-17/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAZDBINGIIMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The furan and oxadiazole intermediates are then coupled with a phenoxyacetamide derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted phenoxyacetamides

Scientific Research Applications

N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-triazol-3-YL)phenoxy]acetamide
  • **N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-thiadiazol-3-YL)phenoxy]acetamide

Uniqueness

N-[(Furan-2-YL)methyl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and biological activities that are distinct from its triazole and thiadiazole analogs.

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